molecular formula C18H17N3O3 B4725512 (2E)-2-(4-nitrophenyl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile

(2E)-2-(4-nitrophenyl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile

Cat. No.: B4725512
M. Wt: 323.3 g/mol
InChI Key: SEZKZRHUYMCDFZ-QINSGFPZSA-N
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Description

(2E)-2-(4-nitrophenyl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile is a complex organic compound characterized by its unique structure, which includes a nitrophenyl group, a furan ring, and a piperidine moiety

Properties

IUPAC Name

(E)-2-(4-nitrophenyl)-3-(5-piperidin-1-ylfuran-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O3/c19-13-15(14-4-6-16(7-5-14)21(22)23)12-17-8-9-18(24-17)20-10-2-1-3-11-20/h4-9,12H,1-3,10-11H2/b15-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEZKZRHUYMCDFZ-QINSGFPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=CC=C(O2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)C2=CC=C(O2)/C=C(/C#N)\C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-2-(4-nitrophenyl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile typically involves multi-step organic reactions. One common method starts with the preparation of the furan ring, followed by the introduction of the piperidine group through nucleophilic substitution. The nitrophenyl group is then added via electrophilic aromatic substitution. The final step involves the formation of the enenitrile moiety through a Knoevenagel condensation reaction.

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification techniques such as recrystallization or chromatography are also crucial in the industrial synthesis process.

Types of Reactions:

    Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amino group under appropriate conditions.

    Substitution: The furan and piperidine rings can participate in various substitution reactions, such as halogenation or alkylation.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation may involve alkyl halides.

Major Products:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or alkylated products.

Scientific Research Applications

Chemistry: In chemistry, (2E)-2-(4-nitrophenyl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology: In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids. Its ability to undergo various chemical reactions makes it a valuable tool for probing biological systems.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its versatility in chemical reactions makes it a valuable intermediate in various manufacturing processes.

Mechanism of Action

The mechanism of action of (2E)-2-(4-nitrophenyl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The nitrophenyl group may participate in electron transfer reactions, while the furan and piperidine rings can engage in hydrogen bonding or hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

  • (2E)-2-(4-nitrophenyl)-3-[5-(morpholin-1-yl)furan-2-yl]prop-2-enenitrile
  • (2E)-2-(4-nitrophenyl)-3-[5-(pyrrolidin-1-yl)furan-2-yl]prop-2-enenitrile
  • (2E)-2-(4-nitrophenyl)-3-[5-(piperazin-1-yl)furan-2-yl]prop-2-enenitrile

Comparison: Compared to its analogs, (2E)-2-(4-nitrophenyl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile is unique due to the presence of the piperidine ring, which can influence its chemical reactivity and biological activity. The piperidine ring may enhance the compound’s ability to interact with specific molecular targets, making it a more potent or selective agent in certain applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(2E)-2-(4-nitrophenyl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile
Reactant of Route 2
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(2E)-2-(4-nitrophenyl)-3-[5-(piperidin-1-yl)furan-2-yl]prop-2-enenitrile

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